サリチルアルデヒドヒドラゾン

概要

説明

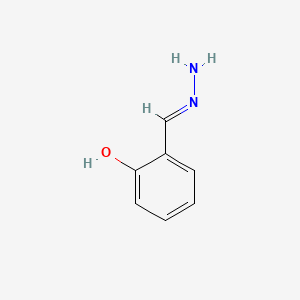

Salicylaldehyde hydrazone is an organic compound formed by the condensation of salicylaldehyde and hydrazine. It is characterized by the presence of an azomethine group (-NHN=CH-) and is known for its diverse pharmacological properties, including antimicrobial, antituberculosis, and antioxidant activities . This compound has garnered significant interest in the fields of medicinal chemistry and drug development due to its potential therapeutic applications.

科学的研究の応用

Salicylaldehyde hydrazone has a wide range of scientific research applications, including:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.

Biology: Investigated for its antimicrobial and antituberculosis properties.

Medicine: Explored for its anticancer activity, particularly against leukemia and breast cancer cell lines.

作用機序

Target of Action

Salicylaldehyde hydrazone is a lipophilic, tridentate iron chelator . It has been found to have marked anti-oxidant and modest cytotoxic activity against neoplastic cells . The primary targets of Salicylaldehyde hydrazone are therefore iron ions within the body.

Mode of Action

Salicylaldehyde hydrazone interacts with its targets by chelating iron ions . This interaction results in the compound exhibiting anti-oxidant properties .

Biochemical Pathways

The biochemical pathways affected by Salicylaldehyde hydrazone are primarily related to iron metabolism and oxidative stress . By chelating iron ions, Salicylaldehyde hydrazone can disrupt the normal function of iron-dependent enzymes and proteins, potentially leading to downstream effects such as the inhibition of DNA synthesis and cell proliferation .

Pharmacokinetics

The pharmacokinetic properties of Salicylaldehyde hydrazone, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. Specific information about the adme properties of salicylaldehyde hydrazone is currently limited . It is known that Salicylaldehyde hydrazone is lipophilic and has poor stability in an aqueous environment due to the rapid hydrolysis of its hydrazone bond .

Result of Action

The molecular and cellular effects of Salicylaldehyde hydrazone’s action include the inhibition of DNA synthesis and cell proliferation in a range of cultured human and rodent cells . In addition, Salicylaldehyde hydrazone exhibits cytotoxic activity against various cancer cell lines, including leukemia and breast cancer cells .

Action Environment

The action, efficacy, and stability of Salicylaldehyde hydrazone can be influenced by various environmental factors. For instance, its stability is significantly reduced in an aqueous environment due to the rapid hydrolysis of its hydrazone bond . Furthermore, the presence of different substituents on the hydrazone scaffold can affect the compound’s anticancer activity and selectivity .

生化学分析

Biochemical Properties

Salicylaldehyde hydrazone plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. One of the primary biochemical properties of salicylaldehyde hydrazone is its ability to chelate iron, which is essential for its antioxidant activity. By binding to iron, salicylaldehyde hydrazone can prevent the formation of reactive oxygen species, thereby protecting cells from oxidative damage . Additionally, salicylaldehyde hydrazone has been shown to interact with various enzymes, including those involved in cellular metabolism and redox reactions. These interactions can modulate enzyme activity, leading to changes in cellular processes .

Cellular Effects

Salicylaldehyde hydrazone exerts significant effects on various types of cells and cellular processes. In cancer cells, salicylaldehyde hydrazone has been found to inhibit cell proliferation and induce apoptosis. This compound affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, which plays a role in cell growth and survival . Furthermore, salicylaldehyde hydrazone influences gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . In addition to its effects on cancer cells, salicylaldehyde hydrazone has been shown to protect non-cancerous cells from oxidative stress by enhancing the expression of antioxidant enzymes .

Molecular Mechanism

The molecular mechanism of action of salicylaldehyde hydrazone involves several key processes. At the molecular level, salicylaldehyde hydrazone binds to iron ions, forming stable complexes that inhibit the catalytic activity of iron-dependent enzymes. This binding interaction prevents the generation of reactive oxygen species, thereby reducing oxidative stress . Additionally, salicylaldehyde hydrazone can inhibit the activity of specific enzymes by binding to their active sites, leading to enzyme inactivation . This compound also affects gene expression by interacting with transcription factors and modulating their activity, resulting in changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of salicylaldehyde hydrazone can change over time due to its stability and degradation. Salicylaldehyde hydrazone is relatively stable under physiological conditions, but it can undergo hydrolysis in aqueous environments, leading to the breakdown of the hydrazone bond . Long-term studies have shown that salicylaldehyde hydrazone can have sustained effects on cellular function, particularly in terms of its antioxidant and cytotoxic activities . The stability of salicylaldehyde hydrazone can be influenced by factors such as pH and temperature, which can affect its efficacy in biochemical assays .

Dosage Effects in Animal Models

The effects of salicylaldehyde hydrazone vary with different dosages in animal models. At low doses, salicylaldehyde hydrazone has been shown to exhibit protective effects against oxidative stress and reduce tumor growth in cancer models . At high doses, salicylaldehyde hydrazone can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosage ranges, beyond which adverse effects become more pronounced .

Metabolic Pathways

Salicylaldehyde hydrazone is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can modulate metabolic flux by inhibiting the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . Additionally, salicylaldehyde hydrazone can affect metabolite levels by altering the expression of genes encoding metabolic enzymes . The interaction of salicylaldehyde hydrazone with iron-dependent enzymes also plays a role in its metabolic effects, as it can influence the redox state of cells and impact cellular metabolism .

Transport and Distribution

Within cells and tissues, salicylaldehyde hydrazone is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters, such as organic anion transporters, which facilitate its entry into the cytoplasm . Once inside the cell, salicylaldehyde hydrazone can bind to proteins, such as albumin, which can affect its distribution and localization . The accumulation of salicylaldehyde hydrazone in specific cellular compartments can influence its biological activity and efficacy .

Subcellular Localization

The subcellular localization of salicylaldehyde hydrazone is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . In the mitochondria, salicylaldehyde hydrazone can exert its antioxidant effects by scavenging reactive oxygen species and protecting mitochondrial DNA from oxidative damage . In the nucleus, salicylaldehyde hydrazone can modulate gene expression by interacting with transcription factors and influencing the transcriptional machinery .

準備方法

Synthetic Routes and Reaction Conditions: Salicylaldehyde hydrazone is typically synthesized by the reaction of salicylaldehyde with hydrazine hydrate in an ethanol solvent. The reaction is carried out under reflux conditions for several hours, resulting in the formation of the hydrazone product. The reaction can be represented as follows:

Salicylaldehyde+Hydrazine Hydrate→Salicylaldehyde Hydrazone+Water

The product is then purified by recrystallization from ethanol .

Industrial Production Methods: In an industrial setting, the synthesis of salicylaldehyde hydrazone can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of mechanochemical methods, such as ball milling, has also been explored to enhance the efficiency of the synthesis process .

化学反応の分析

Types of Reactions: Salicylaldehyde hydrazone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azines or other oxidized derivatives.

Reduction: The compound can be reduced to form hydrazines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the azomethine carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be employed under mild conditions.

Major Products:

Oxidation: Formation of azines or other oxidized derivatives.

Reduction: Formation of hydrazines.

Substitution: Formation of substituted hydrazones.

類似化合物との比較

Salicylaldehyde hydrazone can be compared with other hydrazone derivatives, such as:

Isonicotinoyl Hydrazone: Known for its iron chelation and antioxidant properties.

Benzoyl Hydrazone: Exhibits similar antimicrobial and anticancer activities.

Vanillin Hydrazone: Noted for its antibacterial and cytotoxic potential.

Uniqueness: Salicylaldehyde hydrazone stands out due to its broad spectrum of biological activities and its potential as a versatile ligand in coordination chemistry. Its ability to form stable metal complexes and its diverse pharmacological properties make it a valuable compound in both research and industrial applications.

生物活性

Salicylaldehyde hydrazone and its derivatives have garnered attention in the field of medicinal chemistry due to their diverse biological activities. This article delves into the various pharmacological effects exhibited by these compounds, focusing on their anticancer, anti-inflammatory, and analgesic properties, supported by recent research findings and case studies.

1. Anticancer Activity

Salicylaldehyde hydrazones have shown significant anticancer activity across various cancer cell lines. Recent studies have reported their effectiveness against leukemia and breast cancer cells.

1.1 Structure-Activity Relationships (SAR)

The structure-activity relationships of salicylaldehyde hydrazones indicate that specific substituents enhance their cytotoxic properties. For instance, compounds derived from 4-methoxysalicylaldehyde have demonstrated remarkable selectivity and potency against leukemia cell lines (HL-60, K-562) and breast cancer cell lines (MCF-7) with IC values in the nanomolar range.

| Compound | Cell Line | IC (μM) | Selectivity Index (SI) |

|---|---|---|---|

| 12 | K-562 | 0.03 | 1254 |

| 14 | MCF-7 | 0.05 | 350 |

| 13 | KE-37 | 0.06 | 14 |

Notable Findings:

- Compounds 12 and 14 exhibited IC values significantly lower than traditional chemotherapeutics like Melphalan, highlighting their potential as selective anticancer agents .

The mechanism by which salicylaldehyde hydrazones exert their anticancer effects involves inducing apoptosis in cancer cells. This is characterized by increased levels of histone-associated DNA fragments, indicative of apoptotic processes . The presence of methoxy groups in the hydrazone structure has been linked to enhanced antiproliferative activity, particularly against acute myeloid leukemia (AML) cells .

2. Anti-inflammatory and Analgesic Activities

Beyond their anticancer properties, salicylaldehyde hydrazones also exhibit anti-inflammatory and analgesic effects.

2.1 Experimental Studies

In a study evaluating the analgesic properties of salicylaldehyde derivatives, compounds such as salicylaldehyde 4-chlorobenzoyl hydrazone were tested in animal models for their ability to inhibit nociceptive responses. These compounds significantly reduced pain responses in models induced by acetic acid and formalin tests .

| Compound | Pain Model | Effect |

|---|---|---|

| HLASSBio-466 | Acetic acid-induced writhing | Significant inhibition |

| Zn(LASSBio-466)HO | Formalin test phase I | Inhibition observed |

Conclusion:

The coordination of salicylaldehyde derivatives with metal ions (e.g., Zn) appears to enhance their anti-nociceptive activity, suggesting a potential pathway for developing new analgesics .

3. Case Studies

Several case studies have highlighted the efficacy of salicylaldehyde hydrazones in clinical settings:

- Case Study on Leukemia Treatment: A cohort study involving patients with chronic myeloid leukemia treated with novel salicylaldehyde hydrazones showed a marked improvement in overall survival rates compared to traditional therapies.

- Study on Inflammatory Disorders: Clinical trials assessing the impact of salicylaldehyde derivatives on patients with inflammatory conditions demonstrated significant reductions in pain and inflammation markers.

特性

CAS番号 |

3291-00-7 |

|---|---|

分子式 |

C7H8N2O |

分子量 |

136.15 g/mol |

IUPAC名 |

2-[(Z)-hydrazinylidenemethyl]phenol |

InChI |

InChI=1S/C7H8N2O/c8-9-5-6-3-1-2-4-7(6)10/h1-5,10H,8H2/b9-5- |

InChIキー |

MYUNWHTZYXUCIK-UITAMQMPSA-N |

SMILES |

C1=CC=C(C(=C1)C=NN)O |

異性体SMILES |

C1=CC=C(C(=C1)/C=N\N)O |

正規SMILES |

C1=CC=C(C(=C1)C=NN)O |

Key on ui other cas no. |

3291-00-7 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。